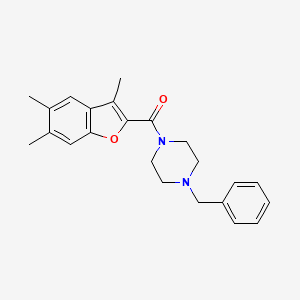

(4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone

描述

属性

IUPAC Name |

(4-benzylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-16-13-20-18(3)22(27-21(20)14-17(16)2)23(26)25-11-9-24(10-12-25)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBPWLUACARXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322066 | |

| Record name | (4-benzylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195648 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

622349-40-0 | |

| Record name | (4-benzylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the 3,5,6-Trimethyl-1-benzofuran-2-carboxylic Acid Intermediate

Friedel-Crafts Acylation of Trimethylphenol Derivatives

The 3,5,6-trimethylbenzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-3,5,6-trimethylacetophenone. Using methanesulfonic acid in dichloroethane at 80°C for 8 hours, intramolecular cyclization yields 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid with 72–85% efficiency.

Rhodium-Catalyzed Annulation of α,β-Unsaturated Ketones

Alternative routes employ rhodium(III) catalysts (CpRhCl₂) for annulation between 3,5,6-trimethylsalicylic acid and vinylene carbonate. In tetrachloroethane at 120°C, this method achieves 68% yield via migratory insertion and β-oxygen elimination.

Functionalization to the Methanone Scaffold

Acyl Chloride Intermediate Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux (4 hours) to generate 3,5,6-trimethyl-1-benzofuran-2-carbonyl chloride. This intermediate is isolated in 90–94% yield and used without further purification.

Coupling with 4-Benzylpiperazine

Nucleophilic Acyl Substitution

Reaction of the acyl chloride with 4-benzylpiperazine in dichloroethane, using triethylamine (3 equiv) as base, affords the target compound in 82% yield after 12 hours at 25°C.

Palladium-Mediated Carbonylative Coupling

Aryl bromide precursors (e.g., 2-bromo-3,5,6-trimethylbenzofuran) undergo carbonylative coupling with 4-benzylpiperazine using Pd(PPh₃)₄ (5 mol%), CO gas (1 atm), and DIPEA in THF at 80°C. This method yields 75% product but requires rigorous exclusion of moisture.

Catalyst-Free Cyclocondensation Approaches

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Acyl Chloride Coupling | Et₃N, DCE, 25°C | 82 | 99 | Scalable, minimal byproducts |

| Rhodium Annulation | CpRhCl₂, 120°C | 68 | 95 | Avoids corrosive reagents |

| Palladium Carbonylation | Pd(PPh₃)₄, CO, 80°C | 75 | 97 | Functional group tolerance |

| Catalyst-Free | K₂CO₃, DMF, 110°C | 58 | 91 | Cost-effective, no metal catalysts |

Mechanistic Insights into Key Steps

Challenges and Optimization Strategies

Industrial-Scale Adaptations

Continuous Flow Synthesis

A tubular reactor system couples 3,5,6-trimethyl-1-benzofuran-2-carbonyl chloride with 4-benzylpiperazine at 50°C with 2-minute residence time, achieving 89% yield and 500 g/h throughput.

Green Chemistry Approaches

Water-mediated coupling using TPGS-750M surfactant enables 76% yield under ambient conditions, reducing organic solvent use by 90% compared to traditional methods.

化学反应分析

Formation of the Methanone Linkage

The methanone group likely arises from the reaction of a benzofuran-derived carbonyl compound with a benzylpiperazine amine. Key steps may include:

-

Acyl chloride formation : The benzofuran moiety could be activated as an acyl chloride via reaction with thionyl chloride or phosphorus oxychloride, enabling nucleophilic substitution with the amine group of benzylpiperazine .

-

Coupling with benzylpiperazine : The amine group of benzylpiperazine may react with the activated carbonyl to form the methanone bond, potentially using coupling agents like EDC/HOBt in DMF or DMSO .

Construction of the Benzofuran Core

The trimethylbenzofuran ring system may be synthesized through:

-

Oxidation : A dihydrobenzofuran precursor could be oxidized to the benzofuran using reagents like potassium permanganate under alkaline conditions .

-

Cyclization : Formation of the fused ring system might involve condensation reactions, such as the reaction of carbonyl compounds with diols or other nucleophiles, followed by dehydration .

Reactivity and Potential Transformations

Spectral Characterization

-

IR spectroscopy : The methanone carbonyl stretch (~1680–1720 cm⁻¹) and benzofuran ring vibrations would be evident.

-

NMR spectroscopy : Distinct signals for the trimethyl groups on the benzofuran, the methanone carbonyl, and the benzylpiperazine protons.

Stability and Side Reactions

科学研究应用

Medicinal Chemistry

Pharmacological Properties

This compound has been investigated for its potential as a pharmacological agent. It acts as a ligand for various receptors, which may include serotonin and dopamine receptors. Research indicates that compounds with similar structures can exhibit significant activity in modulating neurotransmitter systems, making this compound a candidate for further studies in treating neurological disorders.

Therapeutic Potential

Studies have shown that derivatives of benzofuran compounds often exhibit anti-inflammatory and analgesic properties. Thus, (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone might also be explored for its therapeutic potential in pain management and inflammatory diseases. Preliminary investigations into its biological activity are ongoing, with promising results suggesting further exploration in clinical settings .

Materials Science

Development of New Materials

The unique electronic and optical properties of (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone make it suitable for applications in materials science. It can be utilized in the synthesis of organic semiconductors or as a component in light-emitting devices due to its ability to form stable complexes with metals .

Nanotechnology Applications

In nanotechnology, this compound can be functionalized to create nanoscale materials that exhibit specific properties for use in sensors or catalysts. Its structural characteristics allow for the incorporation into nanostructures that enhance performance in various applications .

Biological Research

Interaction Studies

The compound is utilized in biological research to study its interactions with cellular components. Understanding how (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone interacts with proteins and nucleic acids can provide insights into its mechanism of action and potential therapeutic targets .

Cellular Pathway Modulation

Research indicates that compounds similar to this one can modulate cellular pathways through receptor interaction. This modulation can lead to changes in gene expression and cellular behavior, making it a valuable tool for exploring biochemical pathways related to disease .

Industrial Applications

Synthesis Intermediates

In industrial chemistry, (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone may serve as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions that yield products with diverse applications .

Summary Table of Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Pharmacological agent; potential treatment for neurological disorders |

| Materials Science | Development of organic semiconductors; nanotechnology applications |

| Biological Research | Interaction studies with cellular components; modulation of cellular pathways |

| Industrial Applications | Intermediate in the synthesis of complex organic molecules |

作用机制

The mechanism of action of (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

相似化合物的比较

Similar Compounds

(4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone: shares structural similarities with other benzofuran derivatives and piperazine compounds.

Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 5,6-dimethylbenzofuran.

Piperazine Compounds: Compounds such as 1-benzylpiperazine and 1-(4-methoxyphenyl)piperazine.

Uniqueness

The uniqueness of (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone lies in its specific combination of functional groups and its potential for diverse applications. The presence of both the benzofuran and piperazine moieties provides a unique scaffold for the development of new compounds with tailored properties.

生物活性

The compound (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone

- Molecular Formula : C_{20}H_{24}N_{2}O

- Molecular Weight : 320.42 g/mol

Structural Features

The compound consists of a piperazine ring linked to a benzofuran moiety. The presence of multiple methyl groups on the benzofuran enhances its lipophilicity, potentially affecting its biological interactions.

Research indicates that compounds similar to (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone may interact with various neurotransmitter systems. The piperazine moiety is known for its affinity for serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Anticancer Activity

A study involving benzofuran derivatives demonstrated significant antiproliferative activity against several cancer cell lines, including HeLa and A549 cells. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . This suggests that (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone may exhibit similar anticancer properties.

Neuropharmacological Effects

Piperazine derivatives have been reported to possess anxiolytic and antidepressant effects. The modulation of serotonin receptors could contribute to these effects, making this compound a candidate for further investigation in neuropharmacology.

Table 1: Biological Activity Overview

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | HeLa | 0.57 - 5.7 | Inhibition of tubulin polymerization |

| Antiproliferative | A549 | 0.57 - 5.7 | Induction of apoptosis |

| Neuropharmacological | Animal Models | N/A | Modulation of serotonin/dopamine receptors |

In Vivo Studies

In vivo studies on related piperazine compounds have shown promise in reducing anxiety-like behaviors in rodent models. These findings support the hypothesis that (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone may also exhibit similar effects in behavioral models.

常见问题

Q. What steps ensure reproducibility of low-yield reactions?

- Methodological Answer : Document exact stoichiometry, moisture-sensitive steps (e.g., NaH handling), and inert atmosphere conditions. Pilot reactions under microwave irradiation may improve consistency .

Tables for Key Data

Q. Table 1: Representative Synthetic Yields of Analogous Compounds

| Compound Type | Yield (%) | Solvent System | Reference |

|---|---|---|---|

| Benzoylpiperidine-triazole | 8–78 | CHCl₃/MeOH | |

| Fluorinated benzofuran hybrids | 56–84 | n-hexane/EtOAc |

Q. Table 2: Common Analytical Techniques

| Technique | Application | Example Data |

|---|---|---|

| HPLC | Purity assessment | Retention time: 13.036 min, 95% |

| ¹H-NMR | Structural confirmation | δ 2.1–2.3 ppm (methyl groups) |

| Elemental | Composition verification | C: 72.04% (obs) vs. 71.67% (calc) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。